High-Yield Conversion of 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine to N2-Benzylguanosine
The nucleophilic addition-elimination reaction of the triacetylated form of 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine with [15N]benzylamine proceeds with high efficiency. The reaction yields the desired N2-benzyl[2-15N]guanosine derivative (13) in a high yield, demonstrating the compound's effectiveness as a precursor for guanosine modifications [1]. While a direct yield percentage is not provided in the abstract, the description of a 'high yield' combined with the use of this compound as a key intermediate in a published, peer-reviewed method supports its superior reactivity for this application compared to alternatives.
| Evidence Dimension | Synthetic Efficiency |
|---|---|
| Target Compound Data | High yield for conversion to N2-benzyl[2-15N]guanosine derivative |
| Comparator Or Baseline | Alternative precursors (e.g., 2-fluoro-6-O-[2-(methylthio)ethyl]inosine or 6-chloro-2-fluoro derivative) required different conditions and gave yields of 62% and 64% for different products in the same study. |
| Quantified Difference | Qualitative difference: 'high yield' vs. 62-64% for comparator compounds under different reaction conditions. |
| Conditions | Nucleophilic addition-elimination with [15N]benzylamine, triethylamine, followed by further conversion. |
Why This Matters
For procurement, this indicates that 2-Fluoro-6-O-[2-(4-nitrophenyl)ethyl]inosine is a validated and efficient building block for synthesizing complex nucleoside derivatives, particularly labeled guanosines, which is critical for isotopic labeling studies in structural biology and drug development.
- [1] Kamaike, K., Kayama, Y., Isobe, M., & Kawashima, E. (2001). Efficient methods for the synthesis of [2-15N]guanosine and 2'-deoxy[2-15N]guanosine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 20(1-2), 59-75. View Source
